molecular formula C10H18N2O3 B101835 Dethiobiotin CAS No. 15720-25-9

Dethiobiotin

Cat. No.: B101835
CAS No.: 15720-25-9
M. Wt: 214.26 g/mol
InChI Key: AUTOLBMXDDTRRT-UHFFFAOYSA-N
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Description

Dethiobiotin is a modified form of biotin, also known as vitamin B7. It is a sulfur-free derivative of biotin and serves as a precursor in the biotin biosynthetic pathway. This compound is involved in various biochemical processes and is used extensively in scientific research due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dethiobiotin can be synthesized through several chemical routes. One common method involves the reaction of 5-methyl-2-oxo-4-imidazolidinehexanoic acid with specific reagents under controlled conditions . The reaction typically requires a series of steps, including the formation of intermediate compounds and subsequent purification processes.

Industrial Production Methods

In industrial settings, desthiobiotin is produced using large-scale chemical synthesis techniques. The process involves the use of high-purity reagents and advanced equipment to ensure the consistent quality of the final product. The production process is optimized to achieve high yields and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Dethiobiotin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving desthiobiotin include:

    Oxidizing agents: Such as hydrogen peroxide or other peroxides.

    Reducing agents: Such as sodium borohydride.

    Nucleophiles: Such as amines or thiols.

Major Products Formed

The major product formed from the oxidation of desthiobiotin is biotin. Other reactions may yield various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Microbial Biotin Synthesis

Dethiobiotin is crucial in the biosynthesis of biotin, especially in bacteria, fungi, and plants. The enzyme this compound synthetase (DTBS) catalyzes the penultimate step in this process, making it a potential target for antimicrobial drug development. Research has shown that inhibiting DTBS can disrupt biotin synthesis in pathogens such as Helicobacter pylori, which could lead to new treatments for infections caused by antibiotic-resistant strains .

Table 1: Enzymatic Role of this compound in Biotin Biosynthesis

OrganismEnzyme InvolvedRole of this compound
Escherichia coliBiotin Synthase (BioB)Converts DTB to biotin
Mycobacterium tuberculosisBiotin Synthase Auxiliary Protein (BsaP)Requires DTB for biotin synthesis
Helicobacter pyloriThis compound Synthetase (DTBS)Catalyzes formation of ureido ring from DTB

Biochemical Research

This compound serves as a substrate in various biochemical assays and studies aimed at understanding enzyme mechanisms involved in biotin metabolism. For instance, studies on the interaction between DTB and biotin synthases have elucidated the role of iron-sulfur clusters in sulfur insertion during biotin synthesis .

Case Study: Mycobacterial Biotin Synthases

Recent research demonstrated that M. tuberculosis relies on DTB for synthesizing biotin through a unique pathway involving an auxiliary protein (BsaP). This discovery opens avenues for developing BioB inhibitors as therapeutic agents against mycobacterial infections .

Biotechnology Applications

In biotechnology, this compound is utilized for oligonucleotide labeling due to its reversible binding properties with streptavidin. Unlike biotin, which binds irreversibly, this compound allows for easier dissociation under physiological conditions, making it suitable for applications such as:

  • Cell Staining : Facilitates visualization of cellular components.
  • Antigen Labeling : Enhances detection sensitivity in immunoassays.

Table 2: Applications of this compound in Biotechnology

Application TypeDescriptionAdvantages
Oligonucleotide LabelingLabels DNA/RNA for assaysReversible binding allows flexibility
Cell StainingUsed to visualize cells under a microscopeMinimizes steric hindrance
Antigen DetectionEnhances sensitivity in immunoassaysEffective capture on streptavidin surfaces

Pharmaceutical Development

Given its role in microbial metabolism, this compound is being explored as a scaffold for developing new antimicrobial agents. The inhibition of enzymes involved in DTB metabolism could lead to novel drugs targeting specific bacterial pathways without affecting human cells, thereby reducing side effects associated with traditional antibiotics .

Biological Activity

Dethiobiotin is a biotin precursor that plays a crucial role in the biosynthesis of biotin, an essential vitamin for various organisms. This article explores the biological activity of this compound, focusing on its synthesis, uptake, and utilization in different biological systems.

Chemical Structure and Synthesis

This compound is structurally related to biotin and is synthesized through a series of enzymatic reactions. The primary pathway for its synthesis in Escherichia coli involves the conversion of 7,8-diaminopelargonic acid (DAPA) into this compound through the action of specific enzymes, including this compound synthetase (BioB) . The reaction requires adenosyl and iron-sulfur (Fe-S) clusters, which are critical for the radical mechanisms involved in the conversion process .

Biological Function and Mechanism

This compound serves as a substrate for biotin synthase (BioB), which catalyzes its conversion into biotin. This process is vital for organisms that cannot synthesize biotin de novo and rely on this compound as a precursor . The bioY gene cluster, which encodes proteins involved in the uptake and utilization of this compound, has been identified in various bacterial species. These genes facilitate the transport and conversion of this compound to biotin, thereby supporting cellular functions that depend on this vitamin .

Uptake and Utilization

The uptake of this compound varies among different bacterial species. Studies have shown that bacteria possessing the bioYB operon can effectively utilize this compound by converting it into biotin through the action of BioB . This operon is essential for the survival of certain bacteria in environments where biotin is scarce.

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Study on E. coli : Research demonstrated that mutants lacking bioB could not convert this compound to biotin, leading to impaired growth under biotin-limiting conditions. This study underscored the importance of this compound in bacterial metabolism .
  • Utilization in Marine Bacteria : A study indicated that marine bacteria utilize this compound as an escape route from biotin auxotrophy, showcasing its ecological role .

Crystallographic Studies

Recent crystallographic studies have provided insights into the structure of this compound synthetase at high resolution (0.97 Å). The enzyme's structure reveals critical interactions that facilitate its catalytic function. Notably, hydrogen bonding patterns and conformational flexibility play significant roles in enzyme activity .

Parameter Details
Resolution0.97 Å
Protein Atoms4143
Hydrogen Bonds16 C—HO bonds found
Active Site ConformationVariable between temperatures

Q & A

Basic Research Questions

Q. What is the enzymatic mechanism of dethiobiotin synthetase (DTBS) in biotin biosynthesis?

DTBS catalyzes the ATP-dependent carbamylation of 7,8-diaminopelargonic acid (DAPA) to form this compound (DTB), the penultimate step in biotin biosynthesis. The reaction proceeds in three stages:

  • Carbamylation : DAPA reacts with CO₂ to form an N7-carbamate intermediate .
  • Phosphorylation : ATP phosphorylates the carbamate oxygen, generating a carbamic-phosphoric acid anhydride intermediate .
  • Ring closure : The ureido ring forms via nucleophilic attack of the N8 nitrogen on the carbonyl carbon, releasing inorganic phosphate . Structural studies reveal two Mg²⁺ ions in the active site, stabilizing intermediates and facilitating phosphate transfer .

Q. How can X-ray crystallography resolve DTBS-substrate interactions?

X-ray crystallography of DTBS complexes (e.g., DTBS-MgADP-DTB-Pi) involves:

  • Crystal soaking : Incubating crystals with substrates (e.g., DTB, ADP) to trap intermediate states .
  • Data collection : Using rotating anode X-ray sources (e.g., Rigaku) and imaging plates (e.g., Mar Research) at 100 K to collect high-resolution (~1.88 Å) diffraction data .
  • Refinement : Programs like Refmac and PROCHECK refine models and validate geometry, revealing substrate-induced conformational changes (e.g., DAPA tail repositioning during catalysis) .

Advanced Research Questions

Q. How do conflicting data on AlF₃ and fluoride ion inhibition inform DTBS mechanism studies?

Evidence from inhibition assays shows:

  • NaF alone reduces DTBS activity to 8% residual activity, while AlCl₃ alone retains 78% activity, suggesting F⁻ is the primary inhibitor .
  • AlF₃ (mimicking phosphate) forms stable complexes with MgADP and carbamylated DAPA, resolving as a transition-state analog in crystallography . Methodological insight : Combine kinetic assays (measuring residual activity) with structural studies to distinguish competitive vs. non-competitive inhibition modes .

Q. What role do the two Mg²⁺ ions play in DTBS catalysis?

Structural data (e.g., DTBS-MgADP-DAPA-AlF₃) identify two Mg²⁺ ions in the active site:

  • Mg₁ coordinates ATP’s β/γ-phosphates, positioning the substrate for phosphorylation .
  • Mg₂ stabilizes the carbamic-phosphoric anhydride intermediate, enhancing electrophilicity for ring closure . Mutagenesis of Mg²⁺-binding residues (e.g., Asp154) reduces catalytic efficiency by >90%, confirming their essential role .

Q. How do Fe-S clusters in biotin synthase (BioB) mediate sulfur insertion into DTB?

BioB uses:

  • A [4Fe-4S] cluster to bind S-adenosylmethionine (SAM), generating a 5'-deoxyadenosyl radical for hydrogen abstraction from DTB .
  • A [2Fe-2S] cluster as a sacrificial sulfur donor, degrading during turnover to release sulfide (S²⁻) for DTB-to-biotin conversion . Key data : Mössbauer spectroscopy shows [2Fe-2S] cluster degradation parallels biotin production (~0.7 equiv/monomer), but degradation rates exceed biotin formation, suggesting intermediate sulfur carriers (e.g., persulfides) .

Q. What structural differences distinguish Mycobacterium tuberculosis DTBS from homologs?

Mtb DTBS (1.85 Å structure) exhibits:

  • A flexible loop (residues 120-135) absent in E. coli DTBS, modulating substrate access .
  • Active-site variations : Arg213 replaces H. pylori DTBS’s Lys184, altering DAPA binding affinity . Implications : These differences enable structure-guided inhibitor design against Mtb biotin biosynthesis, a pathway absent in humans .

Q. Methodological Considerations

Q. How to optimize fluorescence assays for DTBS kinetic analysis?

Continuous fluorescence displacement assays (e.g., BioA/BioD coupled system) track DTB formation via streptavidin-biotin binding :

  • Reaction mix : 50 nM BioA, 320 nM BioD, 800 nM KAPA, 20 nM fluorescent probe (e.g., 6-biotinamidofluorescein), 100 mM Bicine (pH 8.6) .
  • Data processing : Convert raw fluorescence (RFU) to [DTB] using standard curves (e.g., Equation 4 in ). Advantage : Real-time monitoring with sub-µM sensitivity .

Q. What strategies resolve radical-mediated side reactions in DTB studies?

  • Radical quenching : Include antioxidants (e.g., DTT) in BioB assays to suppress nonspecific SAM cleavage .
  • EPR spectroscopy : Monitor [4Fe-4S]⁺ cluster signals (g = 2.02) to confirm SAM binding integrity .

Contradictions and Open Questions

  • Sulfur source in BioB : While [2Fe-2S] clusters degrade during turnover, kinetic mismatches suggest an intermediate sulfur carrier (e.g., cysteine persulfide) .
  • DTBS inhibition : AlF₃’s role as a transition-state analog vs. F⁻’s direct inhibition requires further free-energy simulations .

Properties

IUPAC Name

6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTOLBMXDDTRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862136
Record name 6-(5-Methyl-2-oxoimidazolidin-4-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15720-25-9, 636-20-4
Record name 5-Methyl-2-oxo-4-imidazolidinehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15720-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Desthiobiotin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015720259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name dl-Desthiobiotin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203773
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dl-Desthiobiotin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3085
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

A solution of 1.5 g (6.63 mmol) of 4-methyl-5-(5-carboxypentanoyl)-4-imidazolin-2-one in 30 ml of acetic acid was hydrogenated in a Parr shaker apparatus over 0.4 g of PtO2 at 3 atmospheres and ambient temperature for 3 hours until hydrogen uptake ceased. The Pt was removed by filtration and the filtrate concentrated to an oil comprising 1.1 g. The oil was dissolved in water and cooled overnight to afford 0.9 g (64%) of dl-desthiobiotin identical in all respects to authentic material.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step One
Yield
64%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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